![molecular formula C7H13NO B15319158 (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is a bicyclic compound that features a nitrogen atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azetidines, which are known for their strain-driven reactivity . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory settings.
化学反応の分析
Types of Reactions
(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.
科学的研究の応用
Chemistry
In chemistry, (1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
Medicinally, (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol has potential applications in the development of pharmaceuticals. Its unique structure may allow for the creation of drugs with specific target interactions, leading to more effective treatments with fewer side effects.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. Its reactivity and stability make it a valuable component in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Azetidines: These compounds share a similar four-membered ring structure and exhibit strain-driven reactivity.
Pyrrolidines: These five-membered ring compounds are also structurally similar and are used in various chemical and medicinal applications.
Uniqueness
What sets (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol apart from similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are desired.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(1S,6S,7R)-3-azabicyclo[4.2.0]octan-7-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-4-8-2-1-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 |
InChIキー |
JDDCKTAOAQPSNK-DSYKOEDSSA-N |
異性体SMILES |
C1CNC[C@@H]2[C@H]1[C@@H](C2)O |
正規SMILES |
C1CNCC2C1C(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


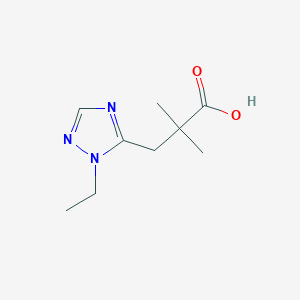
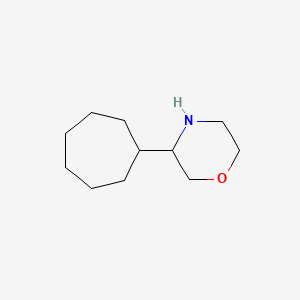
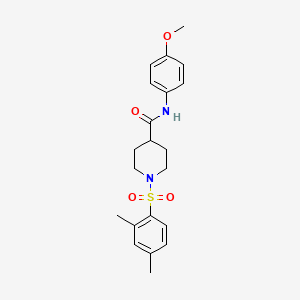

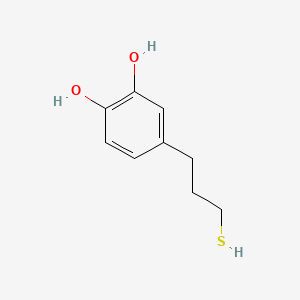
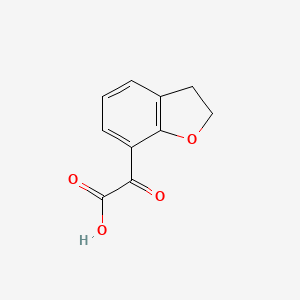
![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
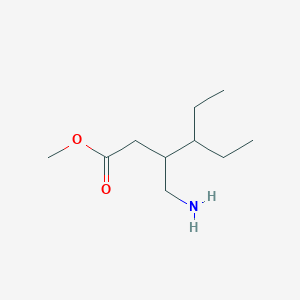
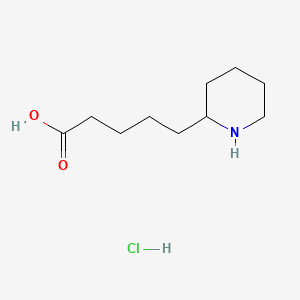
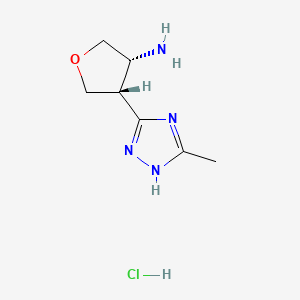
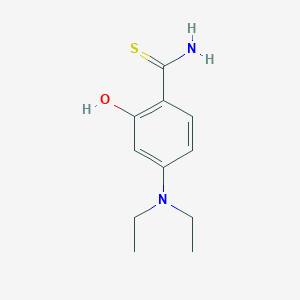
![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)
